Human hypercalcemia factor

GPCR signaling cAMP kinetics receptor endocytosis

Human hypercalcemia factor (hHCF), assigned CAS Registry Number 112540-82-6, is the synthetic 34-amino-acid N-terminal fragment of parathyroid hormone-related protein (PTHrP). It is widely catalogued under equivalent terms including PTHrP (1-34), hypercalcemia of malignancy factor (1-34), and tumor hypercalcemic factor (1-34).

Molecular Formula C180H287N57O48
Molecular Weight 4018 g/mol
CAS No. 112540-82-6
Cat. No. B054878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman hypercalcemia factor
CAS112540-82-6
SynonymshHCF-(1-34)-NH2
hHF (1-34)
hPLP (1-34)
hPTH-related protein (1-34)
human hypercalcemia factor
hypercalcemic hormone of malignancy (1-34)
parathyroid hormone-like protein (1-34)
parathyroid hormone-related protein (1-34)
PTH-like protein (1-34)
PTHrP (1-34)
PTHrP(1-34)
tumor hypercalcemic factor (1-34)
Molecular FormulaC180H287N57O48
Molecular Weight4018 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C180H287N57O48/c1-23-94(16)141(173(280)206-98(20)146(253)209-116(51-55-137(246)247)155(262)234-143(96(18)25-3)175(282)230-128(72-107-79-196-87-205-107)169(276)237-144(100(22)240)176(283)207-99(21)177(284)285)235-168(275)121(65-92(12)13)221-163(270)125(69-104-76-193-84-202-104)227-164(271)126(70-105-77-194-85-203-105)225-159(266)120(64-91(10)11)219-160(267)123(67-102-41-30-27-31-42-102)223-161(268)122(66-101-39-28-26-29-40-101)222-151(258)112(47-38-60-199-180(190)191)212-149(256)110(45-36-58-197-178(186)187)211-150(257)111(46-37-59-198-179(188)189)213-156(263)117(61-88(4)5)220-167(274)130(74-139(250)251)228-153(260)114(49-53-134(185)242)216-174(281)142(95(17)24-2)236-171(278)132(82-239)231-148(255)109(44-33-35-57-182)208-135(243)80-200-147(254)108(43-32-34-56-181)210-166(273)129(73-138(248)249)229-165(272)127(71-106-78-195-86-204-106)226-158(265)119(63-90(8)9)218-157(264)118(62-89(6)7)217-152(259)113(48-52-133(184)241)214-162(269)124(68-103-75-192-83-201-103)224-154(261)115(50-54-136(244)245)215-170(277)131(81-238)232-172(279)140(93(14)15)233-145(252)97(19)183/h26-31,39-42,75-79,83-100,108-132,140-144,238-240H,23-25,32-38,43-74,80-82,181-183H2,1-22H3,(H2,184,241)(H2,185,242)(H,192,201)(H,193,202)(H,194,203)(H,195,204)(H,196,205)(H,200,254)(H,206,280)(H,207,283)(H,208,243)(H,209,253)(H,210,273)(H,211,257)(H,212,256)(H,213,263)(H,214,269)(H,215,277)(H,216,281)(H,217,259)(H,218,264)(H,219,267)(H,220,274)(H,221,270)(H,222,258)(H,223,268)(H,224,261)(H,225,266)(H,226,265)(H,227,271)(H,228,260)(H,229,272)(H,230,282)(H,231,255)(H,232,279)(H,233,252)(H,234,262)(H,235,275)(H,236,278)(H,237,276)(H,244,245)(H,246,247)(H,248,249)(H,250,251)(H,284,285)(H4,186,187,197)(H4,188,189,198)(H4,190,191,199)/t94-,95-,96-,97-,98-,99-,100+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,140-,141-,142-,143-,144-/m0/s1
InChIKeyZOWOHMFPXMYFKJ-WBTWNKCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Hypercalcemia Factor (CAS 112540-82-6) – Identity, Synonyms, and Core Biochemical Profile for Procurement


Human hypercalcemia factor (hHCF), assigned CAS Registry Number 112540-82-6, is the synthetic 34-amino-acid N-terminal fragment of parathyroid hormone-related protein (PTHrP) [1]. It is widely catalogued under equivalent terms including PTHrP (1-34), hypercalcemia of malignancy factor (1-34), and tumor hypercalcemic factor (1-34) [2]. The peptide sequence is H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-OH (AVSEHQLLHDKGKSIQDLRRRFFLHHLIAEIHTA), with molecular formula C180H287N57O48 and molecular weight 4017.65 g/mol . It shares N-terminal sequence homology with parathyroid hormone (PTH) and binds to the shared PTH1 receptor (PTH1R) to regulate calcium homeostasis and bone metabolism [3].

Why PTHrP (1-34) Cannot Be Simply Substituted by PTH (1-34) or Other In-Class Peptides


Despite sharing the PTH1 receptor and exhibiting identical EC50 values for acute adenylate cyclase stimulation in osteosarcoma cells (~1 nM) [1], human hypercalcemia factor/PTHrP (1-34) possesses several pharmacologically consequential differences from PTH (1-34) that preclude simple functional substitution. These include divergent signaling kinetics (transient vs. sustained cAMP production) [2], opposite receptor-subtype selectivity at PTH2R [3], a markedly different potency ratio between cAMP stimulation and bone resorption [4], and distinct in vivo anabolic efficacy [5]. The quantitative evidence below demonstrates that selecting this specific peptide—rather than a generic PTH analog—is essential for experimental designs that depend on these differentiated properties.

Quantitative Comparative Evidence for Human Hypercalcemia Factor (PTHrP 1-34) vs. Closest Analogs


Differential cAMP Signaling Kinetics: Transient Surface-Restricted Action vs. Sustained Endosomal Signaling

PTHrP (1-36), a close analog of human hypercalcemia factor (1-34), produces a transient cAMP response restricted to the plasma membrane, whereas PTH (1-34) internalizes with the PTHR into Rab5-positive endosomes and generates sustained cAMP production from intracellular compartments [1]. Using FRET-based kinetic analysis in HEK293 cells expressing GFP-N-PTHR, PTHrP (1-36) action was limited to the cell surface during the entire time frame of G protein coupling and cAMP production, in contrast to PTH (1-34) which rapidly internalized (t1/2 ~140 ms for ligand binding) and remained associated with the receptor and Gαs in endosomes as a persistent active ternary complex [1]. This differential trafficking underlies distinct physiological signaling durations despite equivalent acute EC50 values at PTH1R.

GPCR signaling cAMP kinetics receptor endocytosis parathyroid hormone receptor

PTH2 Receptor Selectivity: PTHrP (1-34) Does Not Activate PTH2R, Unlike PTH (1-34)

The PTH2 receptor (PTH2R) exhibits strict ligand discrimination: it responds to PTH but not to PTHrP [1]. This selectivity was demonstrated using chimeric PTH1R/PTH2R constructs and cAMP production assays, where PTH2R generated cAMP in response to 1 µM PTH but showed no response to 1 µM PTHrP [1]. The molecular basis involves transmembrane domains 3 and 7 of PTH2R, which form a selectivity filter, combined with residue 23 in the ligand sequence—PTHrP contains Phe23 whereas PTH contains Trp23, and this single-residue difference critically determines PTH2R recognition [2]. This receptor selectivity profile is unique to the PTHrP sequence and cannot be replicated using PTH-derived peptides.

receptor selectivity PTH2R ligand discrimination cAMP

8-Fold Superior Antagonist Potency of HCF (7-34) Fragment vs. PTH (7-34) Analog for Inhibiting PTH-Stimulated cAMP

The 7-34 N-terminally truncated fragment of human hypercalcemia factor, hHCF-(7-34)NH2, was directly compared with the corresponding PTH-derived fragment [Tyr34]bPTH-(7-34)NH2 in ROS 17/2.8 rat osteosarcoma cells [1]. hHCF-(7-34)NH2 was 8-fold more potent than [Tyr34]bPTH-(7-34)NH2 for inhibiting PTH-stimulated cAMP production, while both peptides were equipotent for inhibition of radiolabeled PTH binding and for inhibiting PTH-stimulated adenylate cyclase in bovine renal cortical membranes [1]. Additionally, hHCF-(7-34)NH2 displayed weak partial agonist activity at 8 µM, producing a 2.4-fold increase in cAMP (5% of maximal response), a property not observed with the PTH-derived 7-34 fragment [1]. This demonstrates that the non-homologous region of hHCF confers unique pharmacological properties exploitable for antagonist design.

PTH antagonist 7-34 fragment cAMP inhibition structure-activity relationship

Divergent Potency Ratio: 2-4× More Potent for cAMP Stimulation but Only 6% Potency for Bone Resorption vs. PTH (1-34)

In a foundational comparative study, synthetic PTHrP (1-34) was evaluated against bovine and human PTH (1-34) across multiple bioassays [1]. PTHrP (1-34) was 2- to 4-fold more potent than bovine or human PTH (1-34) in stimulating cAMP formation and plasminogen activator activity in osteogenic sarcoma cells, and adenylate cyclase activity in chick kidney membranes [1]. Strikingly, in the same study, PTHrP (1-34) exhibited only 6% of the potency of bovine PTH (1-34) in promoting bone resorption in vitro [1]. This ~17- to 67-fold divergence in the potency ratio (cAMP stimulation vs. bone resorption) between the two peptides indicates that receptor-proximal signaling (cAMP) and downstream physiological effect (resorption) are differentially coupled for PTHrP vs. PTH. PTHrP (1-34) also strongly promoted urinary cAMP and phosphorus excretion while reducing calcium excretion in the isolated perfused rat kidney [1].

cAMP stimulation bone resorption potency divergence structure-activity relationship

Reduced In Vivo Bone Anabolic Potency: PTHrP (1-34) Requires ~4× Higher Dose to Elicit Comparable Trabecular Bone Mass Increase vs. PTH (1-34)

A direct in vivo comparison of the anabolic effects of synthetic PTHrP (1-34) vs. PTH (1-34) on bone was conducted in young male Sprague-Dawley rats [1]. After 12 days of daily subcutaneous dosing, PTH (1-34) at 8 µg/100 g body weight increased trabecular bone mass by 43-48%, trabecular calcium by ~19%, dry weight by ~36%, and hydroxyproline by ~53% compared to vehicle [1]. In contrast, low doses of PTHrP (1-34) did not increase bone mass or bone-forming surfaces above vehicle levels [1]. Only at a 4-fold higher dose (32 µg/100 g) did PTHrP (1-34) achieve a 30-37% increase in trabecular bone mass, which was still below the 43-48% increase achieved by PTH at the lower dose [1]. After 26 days, PTHrP at 16 µg/100 g increased trabecular bone mass by 24-36% vs. 43-61% for PTH at 8 µg/100 g; cortical bone mass was increased by PTH (15-25%) but only by PTHrP at the highest dose tested (32 µg/100 g) [1]. Serum calcium and phosphate remained in the physiological range for all groups, though PTHrP-treated rats showed consistently higher values [1].

bone anabolism trabecular bone osteoporosis in vivo efficacy

Sequence Divergence in the 14-34 Receptor-Binding Domain Enables Distinct Analog Design Despite Equal Binding Affinity

Human hypercalcemia factor/PTHrP (1-34) shares only 62% sequence homology with PTH within the N-terminal 13 residues, and the remaining 14-34 region—recognized as a critical receptor-binding domain—is markedly divergent between the two peptides [1]. Despite this sequence divergence, the isolated 14-34 regions of both PTH and PTHrP bind to the common PTH/PTHrP receptor on ROS 17/2.8 cells with apparent Kd values in the 10-50 µM range, while full-length peptides bind with Kd values of ~0.3-1.0 nM [1]. Crucially, the bovine renal PTH receptor displays equal affinity for the nonhomologous 14-34 sequences of both hormones [2]. However, the rat bone PTH receptor exhibits a preference for the C-terminal (19-34) region of PTHrP over that of PTH in the absence of the N-terminal region [2]. This combination of conserved high-affinity binding via structurally distinct sequences creates unique opportunities for developing PTHrP-based analogs (e.g., abaloparatide, [Ile5,Val21]PTHrP-(1-34)) that display altered signaling bias and tissue selectivity compared to PTH-derived peptides [3].

peptide engineering receptor binding domain sequence homology analog design

Optimal Research and Procurement Scenarios for Human Hypercalcemia Factor (PTHrP 1-34, CAS 112540-82-6)


Mechanistic Dissection of Acute vs. Sustained PTH1R Signaling and GPCR Trafficking

For laboratories studying the spatiotemporal dynamics of GPCR signaling, PTHrP (1-34) serves as the essential 'surface-restricted' ligand that activates PTH1R without triggering receptor internalization and sustained endosomal cAMP production. As demonstrated by Ferrandon et al. [1], PTHrP (1-36) action is limited to the plasma membrane, whereas PTH (1-34) drives sustained cAMP from internalized receptor complexes. This binary difference makes PTHrP (1-34) an indispensable comparator in experiments designed to isolate the contribution of endosomal signaling compartments to overall cellular responses. Procurement of both PTHrP (1-34) and PTH (1-34) from the same vendor with matched formulation is recommended to minimize confounding variables in kinetic studies.

Development and Screening of PTH1R-Selective Antagonists Using the HCF (7-34) Scaffold

The 7-34 fragment of human hypercalcemia factor (hHCF-(7-34)NH2, CAS 115695-30-2) provides an 8-fold more potent antagonist scaffold than the corresponding PTH-derived sequence for inhibiting PTH-stimulated cAMP production [1]. Medicinal chemistry teams pursuing PTH1R antagonist development for hypercalcemia of malignancy should prioritize the hHCF (7-34) sequence as the starting template, given its superior cAMP inhibitory potency and its unique partial agonist character (5% of maximal cAMP at 8 µM) that may be exploitable for biased ligand design [1]. The ROS 17/2.8 cell system is validated for discriminating weak partial agonism in this scaffold class [1].

Hypercalcemia of Malignancy Pathophysiology Models Requiring Potent cAMP Stimulation with Attenuated Bone Resorption

In vivo and ex vivo models of humoral hypercalcemia of malignancy (HHM) benefit from PTHrP (1-34) because it faithfully recapitulates the tumor-derived factor's unique pharmacological signature: 2-4× greater potency than PTH (1-34) for cAMP stimulation in bone and kidney, but only 6% of PTH's potency for directly promoting bone resorption in vitro [1]. In the isolated perfused rat kidney, PTHrP (1-34) strongly promotes urinary cAMP and phosphorus excretion while reducing calcium excretion, mirroring the clinical biochemical profile of HHM [1]. Researchers modeling HHM should select PTHrP (1-34) rather than PTH (1-34) to ensure physiological relevance to the disease state.

Structure-Guided Design of Biased PTH1R Agonists Exploiting the Divergent 14-34 Domain

For peptide engineering programs targeting osteoporosis and bone anabolic therapies, PTHrP (1-34) offers a unique structural template. The markedly divergent 14-34 receptor-binding domain—which binds with equal affinity to the PTH1R despite minimal sequence homology to PTH [REFS-1, REFS-2]—enables the design of hybrid and modified analogs (e.g., abaloparatide) that display altered signaling bias and tissue selectivity [3]. Structure-activity relationship (SAR) campaigns should procure PTHrP (1-34) as the wild-type reference standard alongside PTH (1-34) to benchmark the binding affinity (Kd ~0.3-1.0 nM) and signaling properties of novel analogs against both natural ligand scaffolds.

Quote Request

Request a Quote for Human hypercalcemia factor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.